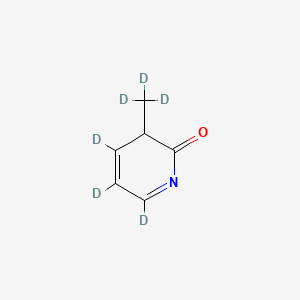
3-Methylpyridin-2(1H)-one-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-Méthylpyridin-2(1H)-one-d6 est un dérivé deutéré de la 3-Méthylpyridin-2(1H)-one, un composé organique hétérocyclique. Le marquage au deutérium est souvent utilisé dans la recherche scientifique pour étudier les mécanismes réactionnels et les voies métaboliques en raison des propriétés uniques de l'isotope. Le composé a une formule moléculaire de C6H7NO et une masse molaire de 109,13 g/mol .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 3-Méthylpyridin-2(1H)-one-d6 implique généralement la deutération de la 3-Méthylpyridin-2(1H)-one. Une méthode courante est l'échange d'atomes d'hydrogène contre du deutérium en utilisant de l'oxyde de deutérium (D2O) en conditions acides ou basiques. Ce processus peut être catalysé par une variété d'acides ou de bases pour faciliter l'échange .
Méthodes de production industrielle
La production industrielle de la 3-Méthylpyridin-2(1H)-one-d6 peut impliquer des processus de deutération à grande échelle utilisant du gaz deutérium ou des solvants deutérés. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et une pureté élevée du produit deutéré. Le processus implique généralement plusieurs étapes, y compris la purification et l'isolement du produit final .
Analyse Des Réactions Chimiques
Types de réactions
La 3-Méthylpyridin-2(1H)-one-d6 peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés correspondants de l'oxyde de pyridine N.
Réduction : Les réactions de réduction peuvent le convertir en différentes formes réduites de pyridine.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur le cycle pyridine.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène (H2O2) et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des réactifs comme les halogènes, les halogénures d'alkyle et les nucléophiles sont utilisés dans diverses conditions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation produit généralement des dérivés de l'oxyde de pyridine N, tandis que la réduction peut produire divers composés de pyridine réduits .
Applications de la recherche scientifique
La 3-Méthylpyridin-2(1H)-one-d6 a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé marqué pour étudier les mécanismes réactionnels et la cinétique.
Biologie : Employé dans les études métaboliques pour suivre les voies biochimiques.
Médecine : Utilisé dans le développement de médicaments et les études pharmacocinétiques pour comprendre le métabolisme des médicaments.
Industrie : Appliqué dans la synthèse de médicaments et de matériaux deutérés pour une meilleure stabilité et performance.
Mécanisme d'action
Le mécanisme d'action de la 3-Méthylpyridin-2(1H)-one-d6 implique son interaction avec diverses cibles moléculaires et voies. Les atomes de deutérium dans le composé peuvent influencer les vitesses de réaction et les voies métaboliques en raison de l'effet isotopique cinétique. Cet effet peut entraîner des vitesses de réaction plus lentes et des profils métaboliques modifiés, ce qui en fait un outil précieux pour étudier les processus biochimiques complexes .
Applications De Recherche Scientifique
3-Methylpyridin-2(1H)-one-d6 has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the synthesis of deuterated drugs and materials for improved stability and performance.
Mécanisme D'action
The mechanism of action of 3-Methylpyridin-2(1H)-one-d6 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and metabolic pathways due to the kinetic isotope effect. This effect can lead to slower reaction rates and altered metabolic profiles, making it a valuable tool in studying complex biochemical processes .
Comparaison Avec Des Composés Similaires
Composés similaires
3-Méthylpyridin-2(1H)-one : La forme non deutérée du composé.
2-Méthylpyridine : Un dérivé de pyridine similaire avec un groupe méthyle en position 2.
4-Méthylpyridine : Un autre dérivé de pyridine avec un groupe méthyle en position 4.
Unicité
La 3-Méthylpyridin-2(1H)-one-d6 est unique en raison de son marquage au deutérium, qui offre des avantages distincts dans la recherche scientifique. Les atomes de deutérium offrent des informations sur les mécanismes réactionnels et les voies métaboliques qui ne sont pas possibles avec des composés non deutérés. Cela en fait un outil précieux dans divers domaines d'étude .
Propriétés
Formule moléculaire |
C6H7NO |
|---|---|
Poids moléculaire |
115.16 g/mol |
Nom IUPAC |
4,5,6-trideuterio-3-(trideuteriomethyl)-3H-pyridin-2-one |
InChI |
InChI=1S/C6H7NO/c1-5-3-2-4-7-6(5)8/h2-5H,1H3/i1D3,2D,3D,4D |
Clé InChI |
XSMJPWQCLKZBIC-RLTMCGQMSA-N |
SMILES isomérique |
[2H]C1=C(C(=NC(=O)C1C([2H])([2H])[2H])[2H])[2H] |
SMILES canonique |
CC1C=CC=NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



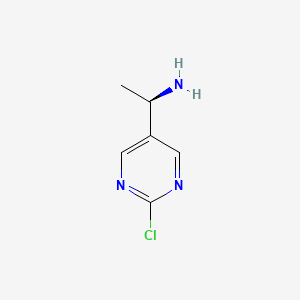

![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy] propane](/img/structure/B12286281.png)
![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B12286283.png)
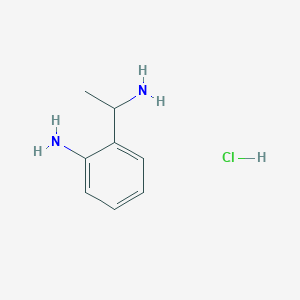
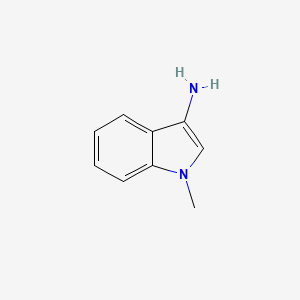


![5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate](/img/structure/B12286313.png)
![[2-(7,11-Dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-9,15-dien-6-yl)-2-oxoethyl] acetate](/img/structure/B12286315.png)

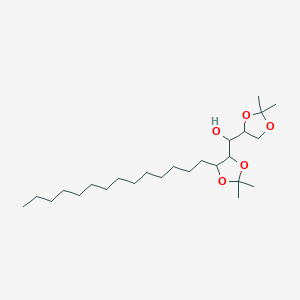
![7-Methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12286345.png)
